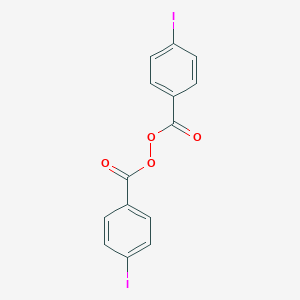
Bis(4-iodobenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-iodobenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two 4-iodobenzoyl groups linked by a peroxide bond. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-iodobenzoyl) Peroxide typically involves the reaction of 4-iodobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include an acidic medium to facilitate the formation of the peroxide bond. The process can be summarized as follows:
Condensation Reaction: 4-iodobenzoic acid reacts with hydrogen peroxide in the presence of an acid catalyst.
Oxidation: The intermediate product undergoes oxidation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reactants, and the type of catalyst used. The process is designed to be efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-iodobenzoyl) Peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of various organic compounds.
Reduction: Under specific conditions, it can be reduced to 4-iodobenzoic acid.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the iodine atoms.
Major Products Formed
Oxidation: Various oxidized organic compounds.
Reduction: 4-iodobenzoic acid.
Substitution: Compounds with substituted functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
Bis(4-iodobenzoyl) Peroxide has several applications in scientific research, including:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies due to its strong oxidizing properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(4-iodobenzoyl) Peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The peroxide bond breaks to form two 4-iodobenzoyl radicals.
Reaction Initiation: These radicals can react with other molecules to initiate polymerization or oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: Similar in structure but lacks the iodine atoms. It is widely used in acne treatment and as a polymerization initiator.
Di-tert-butyl Peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.
Uniqueness
Bis(4-iodobenzoyl) Peroxide is unique due to the presence of iodine atoms, which enhance its reactivity and make it suitable for specific applications where strong oxidizing properties are required. Its ability to undergo substitution reactions also adds to its versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C14H8I2O4 |
|---|---|
Poids moléculaire |
494.02 g/mol |
Nom IUPAC |
(4-iodobenzoyl) 4-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H |
Clé InChI |
GOOYDOUPSCYDLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


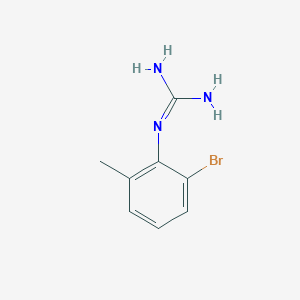
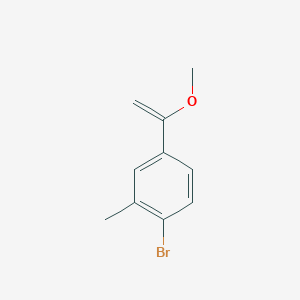
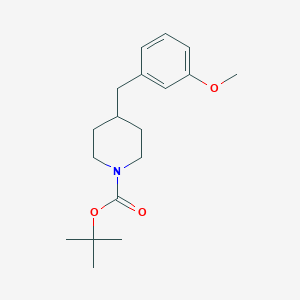

![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
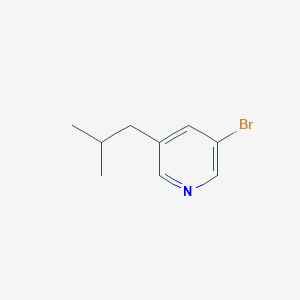
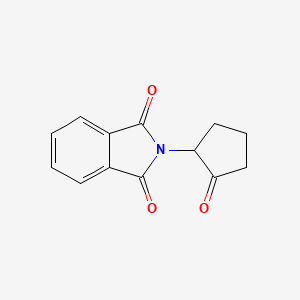
![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)
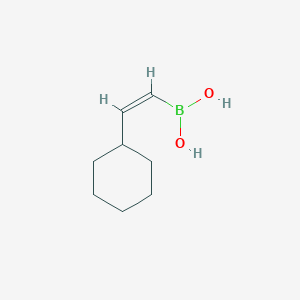

![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
